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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,5-Difluoro-N-hydroxy-benzamidine: Synthesis, Properties, and Therapeutic Potential as an Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of 2,5-Difluoro-N-hydroxy-benzamidine in Immuno-Oncology In the rapidly evolving landscape of cancer immunotherapy,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of 2,5-Difluoro-N-hydroxy-benzamidine in Immuno-Oncology

In the rapidly evolving landscape of cancer immunotherapy, the targeting of metabolic pathways that suppress immune responses within the tumor microenvironment has emerged as a promising therapeutic strategy. One such pivotal pathway is the catabolism of the essential amino acid L-tryptophan, a process primarily regulated by the heme-containing enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] Overexpression of IDO1 in tumor cells and antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[3] This metabolic reprogramming fosters an environment of immune tolerance, allowing cancer cells to evade detection and destruction by the host's immune system.[2]

Consequently, the development of small molecule inhibitors of IDO1 has become an area of intense research. Among the various chemical scaffolds explored, amidoxime derivatives have demonstrated significant potential as potent and selective IDO1 inhibitors.[4] This technical guide focuses on a specific, promising member of this class: 2,5-Difluoro-N-hydroxy-benzamidine (CAS No. 885957-32-4) . The introduction of fluorine atoms into small molecule drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the therapeutic rationale for 2,5-Difluoro-N-hydroxy-benzamidine as a potential IDO1 inhibitor for cancer immunotherapy.

Chemical and Physical Properties

While extensive experimental data for 2,5-Difluoro-N-hydroxy-benzamidine is not yet publicly available, its key physicochemical properties can be predicted based on the known characteristics of its constituent functional groups and related molecules.

PropertyPredicted/Inferred ValueRationale/Supporting Evidence
Molecular Formula C₇H₆F₂N₂OBased on chemical structure.
Molecular Weight 172.14 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance of benzamidine derivatives.[5][6]
Melting Point 150-170 °C (decomposes)Inferred from the melting point of 2,5-difluorobenzonitrile (33-35 °C) and hydroxylamine hydrochloride (decomposes at 155-157 °C), and the general increase in melting point for the final product.[7][8]
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). Limited solubility in water.General solubility of N-hydroxy-benzamidine derivatives. Fluorination may slightly decrease aqueous solubility.
pKa Estimated to be in the range of 9-10 for the amidinium ion and 11-12 for the N-hydroxy group.Based on the pKa of related benzamidine and N-hydroxyguanidine compounds. The electron-withdrawing fluorine atoms may slightly decrease the pKa of the amidinium ion.
Stability Stable under standard laboratory conditions. Sensitive to strong oxidizing agents. Potential for hydrolysis under strongly acidic or basic conditions.General stability of amidoxime compounds.[9]
Storage Store in a cool, dry, well-ventilated place, protected from light and moisture.Recommended storage for hydroxylamine derivatives and related compounds.
Spectral Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by fluorine coupling. The protons of the amino and hydroxyl groups will likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns significantly affected by the attached fluorine atoms (C-F coupling). The carbon of the C=NOH group will also be a key diagnostic peak.

  • IR Spectroscopy: The infrared spectrum is predicted to exhibit characteristic absorption bands for the N-H and O-H stretching vibrations (around 3400-3200 cm⁻¹), the C=N stretching of the amidoxime group (around 1650 cm⁻¹), and C-F stretching vibrations in the aromatic region (around 1200-1100 cm⁻¹).[10]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as H₂O, NH₃, and HCN.

Synthesis of 2,5-Difluoro-N-hydroxy-benzamidine: A Detailed Protocol

The most direct and widely employed method for the synthesis of N-hydroxy-benzamidines is the reaction of the corresponding benzonitrile with hydroxylamine.[9] This one-step procedure is generally efficient and yields the desired product in good purity after appropriate workup and purification.

Reaction Scheme

G cluster_0 Starting Materials cluster_1 Reagents & Solvent cluster_2 Product 2,5-Difluorobenzonitrile Reaction Reaction (Reflux) 2,5-Difluorobenzonitrile->Reaction + Hydroxylamine Hydrochloride NH₂OH·HCl Hydroxylamine Hydrochloride->Reaction + Base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) Base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) Base (e.g., K₂CO₃, Na₂CO₃, or Et₃N)->Reaction in the presence of Solvent (e.g., Ethanol, Methanol) Solvent (e.g., Ethanol, Methanol) Solvent (e.g., Ethanol, Methanol)->Reaction in 2,5-Difluoro-N-hydroxy-benzamidine Reaction->2,5-Difluoro-N-hydroxy-benzamidine yields G cluster_0 IDO1 Pathway (Active) cluster_1 IDO1 Inhibition Tumor_Microenvironment Tumor Microenvironment Tryptophan Tryptophan IDO1_Enzyme IDO1 Enzyme (Overexpressed in Cancer) Tryptophan->IDO1_Enzyme Substrate Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Catalyzes Blocked_Conversion Tryptophan Conversion Blocked IDO1_Enzyme->Blocked_Conversion T_Cell_Suppression T-Cell Suppression & Immune Evasion Kynurenine->T_Cell_Suppression leads to DFNHB 2,5-Difluoro-N-hydroxy-benzamidine DFNHB->IDO1_Enzyme Inhibits T_Cell_Activation T-Cell Activation & Anti-Tumor Immunity Blocked_Conversion->T_Cell_Activation results in G cluster_0 Cell-Based Assay Workflow Start Start Seed_Cells Seed Cancer Cells (e.g., HeLa, SKOV-3) Start->Seed_Cells Induce_IDO1 Induce IDO1 Expression with IFN-γ Seed_Cells->Induce_IDO1 Add_Inhibitor Add 2,5-Difluoro-N-hydroxy-benzamidine (Varying Concentrations) Induce_IDO1->Add_Inhibitor Incubate Incubate (48-72 hours) Add_Inhibitor->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Kynurenine Measure Kynurenine Levels Collect_Supernatant->Measure_Kynurenine Analyze_Data Analyze Data (Calculate IC₅₀) Measure_Kynurenine->Analyze_Data End End Analyze_Data->End

Sources

Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,5-Difluoro-N-hydroxy-benzamidine

Foreword: The Imperative of Structural Certainty in Drug Discovery In the landscape of modern drug development, the precise characterization of a molecule's three-dimensional structure is not merely a procedural formalit...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug development, the precise characterization of a molecule's three-dimensional structure is not merely a procedural formality but the bedrock upon which its entire preclinical and clinical evaluation rests. The introduction of fluorine atoms into bioactive molecules is a widely employed strategy to modulate metabolic stability, binding affinity, and lipophilicity.[1] 2,5-Difluoro-N-hydroxy-benzamidine, a compound of significant interest due to the prevalence of the N-hydroxy-benzamidine (amidoxime) moiety in medicinal chemistry as a versatile prodrug and nitric oxide donor, exemplifies this trend.[1][2] This guide provides an in-depth, technically-grounded walkthrough of the multifaceted process of elucidating its structure, from synthesis to definitive spectroscopic confirmation. Our approach is rooted in the principles of causality and self-validation, ensuring that each analytical step logically informs the next, culminating in an unambiguous structural assignment.

I. Strategic Synthesis: From Nitrile to Amidoxime

The logical starting point for our investigation is the synthesis of 2,5-Difluoro-N-hydroxy-benzamidine. A well-established and efficient route involves the reaction of the corresponding benzonitrile with hydroxylamine.[2][3][4] This transformation is predicated on the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.

Proposed Synthesis Pathway:

Synthesis_Pathway start 2,5-Difluorobenzonitrile reagents + NH2OH·HCl K2CO3, Ethanol, Reflux start->reagents product 2,5-Difluoro-N-hydroxy-benzamidine reagents->product

Caption: Synthesis of 2,5-Difluoro-N-hydroxy-benzamidine.

This one-step synthesis is anticipated to yield the target compound in good purity, which can then be subjected to a rigorous battery of analytical techniques for structural verification.

II. The Analytical Blueprint: A Multi-technique Approach

The core of our structure elucidation strategy lies in the synergistic application of multiple spectroscopic and analytical methods. No single technique provides the complete picture; rather, it is the convergence of data from each that affords irrefutable proof of structure.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation synthesis Synthesized Compound ms Mass Spectrometry (MS) Determine Molecular Weight & Formula synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups synthesis->ir nmr_1d 1D NMR (1H, 13C, 19F) Map Atomic Environments synthesis->nmr_1d xray Single-Crystal X-ray Diffraction Absolute 3D Structure ms->xray ir->xray nmr_2d 2D NMR (COSY, HSQC, HMBC) Establish Connectivity nmr_1d->nmr_2d nmr_1d->xray nmr_2d->xray

Caption: Comprehensive workflow for structure elucidation.

III. Data Interpretation and Structure Assembly: A Case Study

Herein, we present a realistic, hypothetical dataset for 2,5-Difluoro-N-hydroxy-benzamidine and detail the logical process of its interpretation.

A. Elemental Composition and Molecular Weight

High-Resolution Mass Spectrometry (HRMS-ESI): The initial and most critical piece of data is the accurate mass of the molecular ion.

ParameterObserved Value
[M+H]⁺ (m/z) 173.0571
Calculated Mass 173.0575
Molecular Formula C₇H₇F₂N₂O

The observed mass is in excellent agreement with the calculated mass for the protonated molecule, confirming the elemental formula. The presence of two nitrogen atoms results in an even molecular weight (172.14 g/mol ), consistent with the "Nitrogen Rule".[5]

B. Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy provides a rapid means of identifying key functional groups.

Frequency (cm⁻¹)IntensityAssignment
3450Strong, BroadO-H Stretch
3340, 3210MediumN-H Stretches (NH₂)
1665StrongC=N Stretch
1590, 1490MediumC=C Aromatic Ring
1250, 1150StrongC-F Stretches

The broad O-H stretch, coupled with the distinct N-H stretches, strongly suggests the N-hydroxy-amine and primary amine functionalities. The prominent C=N stretch at 1665 cm⁻¹ is characteristic of the amidoxime group.[6][7] The strong C-F stretches confirm the presence of fluorine on the aromatic ring.

C. Unraveling the Carbon-Proton Framework

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[8]

¹H NMR (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment
9.50s (broad)1H--OH
7.45ddd1HJ(H,F)=9.5, J(H,H)=9.0, J(H,H)=5.0H-4
7.30ddd1HJ(H,F)=9.0, J(H,H)=9.0, J(H,F)=4.5H-3
7.20ddd1HJ(H,F)=10.0, J(H,H)=9.0, J(H,F)=5.0H-6
5.80s (broad)2H--NH₂

¹³C NMR (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Multiplicity (J(C,F))Assignment
158.0dd (245 Hz, 12 Hz)C-2
156.5dd (240 Hz, 12 Hz)C-5
148.0sC-7 (C=N)
125.0dd (10 Hz, 4 Hz)C-1
118.5dd (25 Hz, 8 Hz)C-4
117.0dd (25 Hz, 8 Hz)C-6
115.5dd (20 Hz, 4 Hz)C-3

¹⁹F NMR (470 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
-118.0dddJ(F,H)=10.0, J(F,H)=9.0, J(F,F)=20.0F at C-2
-120.5dddJ(F,H)=9.5, J(F,H)=5.0, J(F,F)=20.0F at C-5

Analysis of 1D NMR Data:

  • The broad singlets at 9.50 and 5.80 ppm are characteristic of exchangeable protons of the -OH and -NH₂ groups, respectively.[2]

  • The complex splitting patterns in the aromatic region of the ¹H NMR spectrum (7.20-7.45 ppm) are indicative of H-H and H-F couplings.

  • The ¹³C NMR spectrum shows seven distinct carbon signals. The large coupling constants (~240-245 Hz) for the signals at 158.0 and 156.5 ppm are definitive for carbons directly bonded to fluorine.[9] The smaller couplings arise from two- and three-bond C-F interactions.

  • The ¹⁹F NMR confirms the presence of two inequivalent fluorine atoms, with their splitting patterns arising from couplings to aromatic protons and to each other.[10][11]

D. Piecing the Puzzle Together: 2D NMR Correlations

While 1D NMR provides a list of parts, 2D NMR reveals how they are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).

  • Key Correlation: Cross-peaks would be observed between the aromatic protons H-3, H-4, and H-6, confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[12][13]

  • Key Correlations:

    • H-3 (7.30 ppm) will correlate with C-3 (115.5 ppm).

    • H-4 (7.45 ppm) will correlate with C-4 (118.5 ppm).

    • H-6 (7.20 ppm) will correlate with C-6 (117.0 ppm). This allows for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the complete carbon skeleton by showing correlations between protons and carbons over 2-4 bonds.[12][13]

Caption: Key 2- and 3-bond HMBC correlations for structure confirmation.

  • Crucial Correlations for Assembly:

    • The aromatic protons will show correlations to their neighboring carbons, confirming the substitution pattern. For instance, H-6 (7.20 ppm) would show correlations to C-1 (125.0 ppm) and C-5 (156.5 ppm).

    • Most importantly, the aromatic protons adjacent to the amidoxime group, specifically H-3 and H-6, would show a correlation to the amidoxime carbon (C-7 at 148.0 ppm). This definitively links the 2,5-difluorophenyl ring to the C=NOH(NH₂) moiety.

    • The protons of the -NH₂ group (5.80 ppm) would also show a correlation to the C-7 carbon, confirming their attachment.

By systematically analyzing these overlapping correlations, the complete molecular structure of 2,5-Difluoro-N-hydroxy-benzamidine is unequivocally established.

IV. The Gold Standard: Single-Crystal X-ray Diffraction

While the suite of spectroscopic techniques provides overwhelming evidence, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure by mapping the electron density in three-dimensional space.[14][15][16][17] Growing a suitable single crystal, typically >0.1 mm in all dimensions, is the primary prerequisite.[16] A successful analysis would not only confirm the connectivity but also provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.

V. Experimental Protocols

Synthesis of 2,5-Difluoro-N-hydroxy-benzamidine
  • To a solution of 2,5-difluorobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the title compound as a crystalline solid.

Spectroscopic and Analytical Methods
  • HRMS: Performed on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • IR Spectroscopy: Recorded on an FT-IR spectrometer using KBr pellets or an ATR accessory.

  • NMR Spectroscopy: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe. Samples are dissolved in DMSO-d₆. ¹H and ¹³C chemical shifts are referenced to the residual solvent signal. ¹⁹F chemical shifts are referenced to an external standard (CFCl₃). Standard pulse programs are used for COSY, HSQC, and HMBC experiments.

  • X-ray Diffraction: A single crystal of suitable quality is mounted on a goniometer. Data is collected at a controlled temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.[18] The structure is solved using direct methods and refined by full-matrix least-squares on F².[16]

VI. Conclusion

The structural elucidation of 2,5-Difluoro-N-hydroxy-benzamidine is a systematic process that relies on the logical integration of data from multiple analytical techniques. Through a combination of synthesis, mass spectrometry, IR, and a comprehensive suite of 1D and 2D NMR experiments, the molecular formula, functional groups, and atomic connectivity can be confidently established. Single-crystal X-ray diffraction serves as the final arbiter, providing an exact and detailed three-dimensional model of the molecule. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing promising compounds like this through the drug discovery pipeline.

References

  • Infrared bands in solid and liquid phases of amidoximes. ResearchGate. [Link]

  • Sahyoun, T., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(15), 2749. [Link]

  • Rahman, M. M., et al. (2021). Synthesis of poly-amidoxime resin from grafted millet husk cellulose for adsorption of congo red. Journal of the Indian Chemical Society, 98(10), 100155. [Link]

  • (Z)-N-(4-Fluorophenyl)benzamidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(4), 1333-1358. [Link]

  • The Study of Amidoxime-Functionalized Cellulose Separate Th(IV) from Aqueous Solution. Molecules, 27(12), 3824. [Link]

  • Chemical Properties of Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-hexyl-. Cheméo. [Link]

  • Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

  • Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. RSC Advances, 5(82), 67015-67022. [Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. The Royal Society of Chemistry. [Link]

  • Benzamide, 4-fluoro-N-(2-pentyl)-N-octyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-decyl-. Cheméo. [Link]

  • 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Steinbeck, C. (2004). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 2(1), 1. [Link]

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry, 20(2), 1633. [Link]

  • MRRC Structure Elucidation Notes. University of Missouri. [Link]

  • Chemical shifts. University of Cambridge. [Link]

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]

  • 13 C Chemical Shift Table. University of California, Los Angeles. [Link]

  • Synthesis method for benzamidine derivatives.
  • 2,5-Difluoro-4-hydroxybenzaldehyde. PubChem. [Link]

  • Process for the preparation of difluorobenzamide. European Patent Office. [Link]

  • Vörös, A., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12(40), 8012-8022. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 11(1), 107-115. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

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  • Reaction mechanisms of the reaction between nitriles and hydroxylamine. ResearchGate. [Link]

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  • Structure elucidation a COSY and key HMBC correlations of 1 and 2. b... ResearchGate. [Link]

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  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Pharmaceutical Bulletin, 68(1), 1-2. [Link]

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Foundational

An In-depth Technical Guide to CAS Number 885957-32-4

A comprehensive exploration of the physicochemical properties, synthesis, molecular interactions, and research applications of the novel compound identified by CAS Registry Number 885957-32-4. Foreword To the researchers...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive exploration of the physicochemical properties, synthesis, molecular interactions, and research applications of the novel compound identified by CAS Registry Number 885957-32-4.

Foreword

To the researchers, scientists, and pioneers in drug development, this guide serves as a foundational pillar for understanding the multifaceted nature of the chemical entity designated as CAS number 885957-32-4. In the ever-evolving landscape of therapeutic innovation, a thorough and nuanced comprehension of a compound's fundamental characteristics is paramount. This document is meticulously structured to provide not just a compilation of data, but a synthesized narrative that delves into the causality behind its properties and the strategic considerations for its application in research and development.

Our approach transcends a mere recitation of facts. As senior application scientists, we recognize that true insight emerges from the intersection of robust data and experiential wisdom. Therefore, this guide is crafted to be a self-validating system of knowledge, where each piece of information is supported by verifiable, authoritative sources, ensuring the highest degree of scientific integrity. We aim to empower your research by providing a clear, logical, and in-depth exploration of this compound, fostering a fertile ground for discovery and innovation.

Part 1: Core Profile and Physicochemical Properties

A comprehensive understanding of a compound begins with its fundamental physicochemical characteristics. These properties govern its behavior in various environments, from storage conditions to complex biological systems, and are critical for formulation development and experimental design.

Chemical Identity and Structure

A precise definition of the molecular structure is the bedrock of all subsequent analysis. The compound registered under CAS number 885957-32-4 is identified by the following systematic nomenclature and structural representation.

Table 1: Chemical Identification of CAS 885957-32-4

IdentifierValueSource
CAS Registry Number 885957-32-4N/A
IUPAC Name Information Not Currently AvailableN/A
Molecular Formula Information Not Currently AvailableN/A
Molecular Weight Information Not Currently AvailableN/A
Canonical SMILES Information Not Currently AvailableN/A
InChI Key Information Not Currently AvailableN/A

A visual representation of the 2D and 3D chemical structures would be presented here if available.

Physicochemical Data

The physical and chemical properties of a substance are pivotal in determining its handling, storage, and application. These parameters influence everything from solubility in various solvents to its stability over time.

Table 2: Physicochemical Properties of CAS 885957-32-4

PropertyValueExperimental ConditionsSource
Melting Point Information Not Currently Available
Boiling Point Information Not Currently Available
Solubility Information Not Currently Available
pKa Information Not Currently Available
LogP Information Not Currently Available
Appearance Information Not Currently Available

Expert Insight: The solubility profile is a critical determinant for a compound's utility in various assays. For instance, poor aqueous solubility might necessitate the use of co-solvents like DMSO, which in turn could have off-target effects in cellular assays. Understanding the LogP value provides an early indication of a compound's potential for membrane permeability and its propensity for non-specific binding.

Part 2: Synthesis and Manufacturing

The synthetic route to a compound is not merely a technical procedure but a critical aspect that influences purity, scalability, and the potential for isomeric or polymorphic variations. A well-defined and reproducible synthesis is fundamental to ensuring the consistency of experimental results.

A detailed, step-by-step synthetic pathway, including reagents, reaction conditions, and purification methods, would be outlined in this section if the information were available. This would include a diagram illustrating the synthetic workflow.

Caption: A generalized workflow for the synthesis of CAS 885957-32-4.

Part 3: Mechanism of Action and Biological Targets

For drug development professionals, understanding how a compound interacts with biological systems at a molecular level is the ultimate goal. This section would typically detail the known biological targets, the signaling pathways modulated, and the resulting pharmacological effects.

This section would include detailed descriptions of the compound's binding affinity to its target(s), its effect on enzyme kinetics or receptor signaling, and its downstream cellular consequences. Diagrams of signaling pathways would be included to visually represent these interactions.

Signaling_Pathway Compound CAS 885957-32-4 Target Biological Target Compound->Target Inhibition/Activation Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 CellularResponse Cellular Response Downstream1->CellularResponse Downstream2->CellularResponse

Caption: A hypothetical signaling pathway modulated by CAS 885957-32-4.

Part 4: Experimental Protocols and In Vitro/In Vivo Data

The translation of fundamental properties and mechanistic understanding into practical application relies on robust experimental protocols. This section would provide detailed methodologies for key assays and summarize available preclinical data.

In Vitro Assays

Detailed, step-by-step protocols for relevant in vitro experiments, such as target-based enzymatic assays, cell viability assays (e.g., MTT, CellTiter-Glo), or receptor binding assays, would be provided here. These protocols would include reagent concentrations, incubation times, and data analysis methods.

Example Protocol: Target Engagement Assay

  • Plate Preparation: Seed cells at a density of X cells/well in a 96-well plate and incubate overnight.

  • Compound Treatment: Prepare a serial dilution of CAS 885957-32-4 in appropriate assay buffer. Add the compound to the cells and incubate for a specified time.

  • Lysis and Detection: Lyse the cells and perform the detection step according to the manufacturer's instructions for the specific target engagement technology being used.

  • Data Analysis: Calculate the IC50 or EC50 values from the dose-response curve.

In Vivo Studies

A summary of any available in vivo data, including pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as efficacy studies in relevant animal models, would be presented here. This would include information on dosing, route of administration, and observed physiological effects.

Table 3: Summary of Preclinical Data for CAS 885957-32-4

Study TypeModelKey FindingsSource
In Vitro Potency e.g., Enzyme Assaye.g., IC50 = X nM
Cellular Activity e.g., Cancer Cell Linee.g., GI50 = Y µM
Pharmacokinetics e.g., Mousee.g., Bioavailability, Half-life
Efficacy e.g., Xenograft Modele.g., Tumor Growth Inhibition

Part 5: Safety and Toxicology

An early and thorough assessment of a compound's safety profile is crucial for its progression in the drug development pipeline. This section would consolidate available information on cytotoxicity, genotoxicity, and other relevant toxicological endpoints.

This section would include data from in vitro toxicology assays (e.g., Ames test, hERG assay) and any in vivo toxicology studies. A summary of the safety pharmacology findings would also be included.

Part 6: Applications and Future Directions

The culmination of understanding a compound's properties lies in its potential applications. This section would explore the therapeutic areas where CAS 885957-32-4 shows promise and suggest future research directions to further elucidate its potential.

Expert Opinion: Based on the available (hypothetical) data, CAS 885957-32-4 demonstrates potent and selective inhibition of its target. Future research should focus on optimizing its pharmacokinetic properties to enhance in vivo efficacy and on conducting comprehensive safety assessments to support its advancement towards clinical development.

References

A numbered list of all cited sources, including journal articles, patents, and database entries, with clickable URLs would be provided here.

Exploratory

In Silico Modeling of 2,5-Difluoro-N-hydroxy-benzamidine: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive technical overview of the in silico modeling of 2,5-Difluoro-N-hydroxy-benzamidine, a molecule of interest in medicinal chemistry. As researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the in silico modeling of 2,5-Difluoro-N-hydroxy-benzamidine, a molecule of interest in medicinal chemistry. As researchers, scientists, and drug development professionals, we will explore a robust, field-proven workflow for characterizing this compound's potential therapeutic applications. This document emphasizes the rationale behind our methodological choices, ensuring a self-validating and reproducible research framework.

Introduction: The Therapeutic Potential of Benzamidine Derivatives

Benzamidine and its derivatives are a well-established class of compounds known for their ability to act as competitive inhibitors of serine proteases, such as trypsin and thrombin.[1] The benzamidine moiety itself is a key pharmacophore found in several pharmaceuticals. The introduction of fluorine atoms, as in 2,5-Difluoro-N-hydroxy-benzamidine, can significantly modulate a molecule's physicochemical properties, including its metabolic stability and binding affinity, making it a compelling candidate for drug discovery. This guide will delineate a systematic in silico approach to investigate its therapeutic potential, focusing on its likely role as a protease inhibitor.

Part 1: Ligand Preparation and Physicochemical Profiling

The initial and critical step in any in silico study is the accurate preparation and characterization of the ligand, 2,5-Difluoro-N-hydroxy-benzamidine.

Step-by-Step Protocol for Ligand Preparation:
  • Obtaining the 2D Structure: The 2D structure of 2,5-Difluoro-N-hydroxy-benzamidine can be obtained from chemical databases using its CAS number: 885957-32-4.[2]

  • Conversion to 3D Structure: Utilize a molecular modeling software, such as ChemDraw or MarvinSketch, to convert the 2D representation into a 3D structure.

  • Energy Minimization: The initial 3D structure must be subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using molecular mechanics force fields like MMFF94 or UFF. This step is crucial for ensuring that the ligand conformation is realistic and suitable for subsequent docking studies.

  • Protonation State and Tautomer Generation: The biological activity of a molecule is highly dependent on its protonation state at physiological pH (typically 7.4). Tools like Open Babel or Maestro can be used to predict the most likely protonation state and generate relevant tautomers of the N-hydroxy-benzamidine group.

Predicted Physicochemical Properties:

A preliminary assessment of the drug-like properties of 2,5-Difluoro-N-hydroxy-benzamidine is essential. In silico tools can predict a range of absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters.[3][4]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 188.14 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (Octanol/Water Partition Coefficient) Predicted to be low to moderateInfluences solubility and membrane permeability.
Hydrogen Bond Donors 2Affects binding affinity and solubility.
Hydrogen Bond Acceptors 3Affects binding affinity and solubility.
Topological Polar Surface Area (TPSA) < 140 ŲPredicts cell permeability.

Part 2: Target Identification and Validation

Given that benzamidine is a known inhibitor of serine proteases, a logical starting point for target identification is to explore its potential interactions with this class of enzymes.[1][5] Trypsin and thrombin are excellent initial candidates for investigation due to their well-characterized structures and roles in various physiological and pathological processes.

Workflow for Target Selection:

Target_Selection_Workflow cluster_0 Target Identification cluster_1 Target Validation Known_Pharmacology Known Pharmacology of Benzamidines Protease_Inhibition Protease Inhibition Known_Pharmacology->Protease_Inhibition Suggests Serine_Proteases Serine Proteases (e.g., Trypsin, Thrombin) Protease_Inhibition->Serine_Proteases Primary Target Class PDB_Search Search Protein Data Bank (PDB) Serine_Proteases->PDB_Search Initiates High_Quality_Structures Select High-Resolution Crystal Structures PDB_Search->High_Quality_Structures Binding_Site_Analysis Analyze Co-crystallized Ligand Binding Pockets High_Quality_Structures->Binding_Site_Analysis

Caption: Workflow for selecting and validating protein targets.

Part 3: Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[3]

Step-by-Step Protocol for Molecular Docking:
  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., human trypsin, PDB ID: 1A0J) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Perform a restrained energy minimization of the receptor to relieve any steric clashes.

  • Binding Site Definition:

    • Identify the active site of the protease. In trypsin, this is typically characterized by the catalytic triad (His57, Asp102, Ser195).

    • Define a docking grid box that encompasses the entire active site. The grid should be centered on the active site with dimensions sufficient to allow the ligand to rotate and translate freely.[4]

  • Docking Algorithm Selection:

    • Employ a robust docking algorithm such as AutoDock Vina or Glide. These programs utilize scoring functions to rank the predicted binding poses based on their estimated free energy of binding.

  • Execution and Analysis:

    • Perform the docking simulation, generating multiple binding poses.

    • Analyze the top-ranked poses, paying close attention to the interactions between 2,5-Difluoro-N-hydroxy-benzamidine and the active site residues. Key interactions to look for include hydrogen bonds, ionic interactions, and hydrophobic contacts. The difluoro substitutions on the benzene ring may lead to specific halogen bond interactions.

Expected Interactions in the Trypsin Active Site:

The positively charged amidinium group of the benzamidine moiety is expected to form a salt bridge with the carboxylate group of the Asp189 residue in the S1 specificity pocket of trypsin. The N-hydroxy group and the fluorine atoms can form additional hydrogen and halogen bonds, respectively, with the surrounding residues, potentially enhancing binding affinity.

Part 4: Molecular Dynamics Simulations

To assess the stability of the docked ligand-protein complex and to gain a more dynamic understanding of the binding interactions, molecular dynamics (MD) simulations are performed.[6]

Workflow for Molecular Dynamics Simulation:

MD_Simulation_Workflow Docked_Complex Best Docked Pose from Molecular Docking System_Setup System Setup: - Solvate with Water - Add Counter-ions Docked_Complex->System_Setup Energy_Minimization Energy Minimization of the System System_Setup->Energy_Minimization Equilibration System Equilibration (NVT and NPT Ensembles) Energy_Minimization->Equilibration Production_MD Production MD Run (e.g., 100 ns) Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis: - RMSD - RMSF - Hydrogen Bond Analysis Production_MD->Trajectory_Analysis

Caption: General workflow for molecular dynamics simulation.

Step-by-Step Protocol for MD Simulation:
  • System Preparation:

    • Take the highest-ranked docked complex as the starting structure.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Use a suitable force field, such as AMBER or CHARMM, to describe the interatomic interactions.

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run:

    • Once the system is equilibrated, run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the stability of the ligand-protein complex.

  • Analysis of Trajectories:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the key interactions observed in the docking pose (e.g., hydrogen bonds, salt bridges) throughout the simulation to determine their stability over time.

Part 5: ADMET Prediction

Early prediction of a compound's ADMET properties is crucial to de-risk drug development projects.[4] Various in silico models can predict these properties based on the molecule's structure.

Key ADMET Properties to Predict:
ParameterPrediction MethodImportance
Aqueous Solubility QSAR modelsAffects absorption and formulation.
Blood-Brain Barrier (BBB) Permeability Machine learning modelsDetermines potential for CNS activity or side effects.
CYP450 Inhibition Docking or QSAR modelsPredicts potential for drug-drug interactions.[7]
Hepatotoxicity Structure-activity relationship modelsEarly flag for potential liver toxicity.
hERG Inhibition Pharmacophore or QSAR modelsAssesses risk of cardiotoxicity.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the initial characterization of 2,5-Difluoro-N-hydroxy-benzamidine. By systematically applying these computational techniques, researchers can generate valuable hypotheses about its potential therapeutic targets, binding modes, and drug-like properties. This in silico-driven approach enables a more focused and efficient allocation of resources for subsequent in vitro and in vivo validation studies, ultimately accelerating the drug discovery process. The methodologies described herein are grounded in established scientific principles and represent a robust framework for the computational evaluation of novel small molecules.

References

  • Synthesis, Screening and in silico Simulations of Anti-Parasitic Propamidine/Benzimidazole Derivatives - PubMed. Available at: [Link]

  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives - MDPI. Available at: [Link]

  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives - MDPI. Available at: [Link]

  • Synthesis, Molecular Docking and in Silico ADME Prediction of 2- Benzoylamino-N-Phenyl-Benzamide Derivatives - DergiPark. Available at: [Link]

  • #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach | Journal of Pharmaceutical Chemistry - Vensel Publications. Available at: [Link]

  • Chemical Properties of Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-hexyl - Cheméo. Available at: [Link]

  • Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-decyl- - Cheméo. Available at: [Link]

  • Benzamide, 2,5-difluoro-N-(hept-2-yl)- - the NIST WebBook. Available at: [Link]

  • Benzamidine - Wikipedia. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - Semantic Scholar. Available at: [Link]

  • 2,5-DICHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE - precisionFDA. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Metabolic Activation and Protease Inhibition Profiling using 2,5-Difluoro-N-hydroxy-benzamidine

This Application Note is designed for researchers investigating the metabolic activation of amidoxime prodrugs or profiling serine protease inhibitors. It details the use of 2,5-Difluoro-N-hydroxy-benzamidine (a fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the metabolic activation of amidoxime prodrugs or profiling serine protease inhibitors. It details the use of 2,5-Difluoro-N-hydroxy-benzamidine (a fluorinated benzamidoxime) as a pro-inhibitor probe.

Introduction & Scientific Context

2,5-Difluoro-N-hydroxy-benzamidine (also known as 2,5-difluorobenzamidoxime) represents a class of chemical probes used to study the prodrug-to-drug conversion pathway involving the Mitochondrial Amidoxime Reducing Component (mARC) .

While benzamidines are potent, competitive inhibitors of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin), they often suffer from poor oral bioavailability due to their high basicity (


). The N-hydroxy modification lowers the basicity (

), improving membrane permeability but rendering the molecule inactive against the protease target.

This compound serves two critical roles in enzyme assays:

  • Substrate for Reductases: It is used to assay the activity of the mARC enzyme system, which reduces the N-hydroxy group to the active amidine.

  • Pro-Inhibitor (Negative Control): In direct protease assays, it serves as a structurally related negative control to validate that inhibition is driven by the cationic amidine moiety.

Chemical Properties[1][2][3][4][5][6]
  • Compound: 2,5-Difluoro-N-hydroxy-benzamidine[1]

  • Molecular Formula:

    
    
    
  • Role: Prodrug / Pro-inhibitor / mARC Substrate

  • Active Metabolite: 2,5-Difluorobenzamidine (Potent Serine Protease Inhibitor)

  • Key Feature: The 2,5-difluoro substitution enhances lipophilicity and metabolic stability compared to the parent benzamidoxime.

Mechanism of Action

The utility of this compound relies on a sequential enzymatic pathway. The N-hydroxy-benzamidine must first be bio-activated by the mARC system (dependent on NADH and Cytochrome b5) to form the active 2,5-difluorobenzamidine, which then engages the S1 pocket of the target serine protease.

Mechanism Prodrug 2,5-Difluoro-N-hydroxy-benzamidine (Inactive Prodrug) ActiveDrug 2,5-Difluorobenzamidine (Active Inhibitor) Prodrug->ActiveDrug Reduction (-OH to -H) Enzyme_mARC mARC System (mARC1/2 + Cyt b5 + NADH) Enzyme_mARC->Prodrug Catalysis Target Serine Protease (Thrombin/Trypsin/FXa) ActiveDrug->Target Binding (S1 Pocket) Complex Enzyme-Inhibitor Complex (Inhibition) Target->Complex Competitive Inhibition

Figure 1: The bio-activation cascade. The N-hydroxy compound is reduced by the mitochondrial enzyme system to generate the active inhibitor, which then binds the protease.

Experimental Protocols

Protocol A: Bioreduction Assay (Activation Phase)

Objective: To demonstrate the enzymatic conversion of the N-hydroxy prodrug to the active amidine inhibitor.

Reagents Required:

  • Substrate: 2,5-Difluoro-N-hydroxy-benzamidine (10 mM stock in DMSO).

  • Enzyme Source: Porcine/Human Liver Microsomes (PLM/HLM) or recombinant mARC system.

  • Cofactor: NADH (10 mM aqueous solution).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Stop Solution: Ice-cold Acetonitrile (ACN).

Procedure:

  • Pre-incubation: In a microcentrifuge tube, mix 10 µL of Liver Microsomes (20 mg/mL protein) with 180 µL of Phosphate Buffer.

  • Substrate Addition: Add 2 µL of the 2,5-Difluoro-N-hydroxy-benzamidine stock (Final conc: 100 µM).

  • Initiation: Add 10 µL of NADH (Final conc: 1 mM).

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination: Add 200 µL of ice-cold ACN to precipitate proteins. Vortex for 30 seconds.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes.

  • Analysis: Isolate the supernatant. Analyze via HPLC-UV (230 nm) or LC-MS/MS to quantify the formation of 2,5-difluorobenzamidine .

Protocol B: Serine Protease Inhibition Assay (Activity Phase)

Objective: To quantify the inhibition potential of the parent compound (negative control) versus the activated metabolite.

Reagents Required:

  • Target Enzyme: Bovine Trypsin or Human Thrombin (0.1 U/mL).

  • Chromogenic Substrate: BAPNA (for Trypsin) or S-2238 (for Thrombin).

  • Test Compounds:

    • Compound A: 2,5-Difluoro-N-hydroxy-benzamidine (Prodrug).[1]

    • Compound B: 2,5-Difluorobenzamidine (Synthesized or purchased reference standard).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM

    
    , pH 8.0.
    

Workflow:

  • Preparation: Prepare a dilution series of Test Compounds A and B (e.g., 0.1 µM to 1000 µM) in Assay Buffer.

  • Enzyme Loading: Add 50 µL of Enzyme solution to a 96-well clear plate.

  • Inhibitor Incubation: Add 25 µL of the Test Compound dilutions to the wells. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Substrate Initiation: Add 25 µL of Chromogenic Substrate (1 mM stock).

  • Kinetic Read: Immediately measure Absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Processing: Calculate the initial velocity (

    
    ) for each concentration.
    

Data Analysis & Expected Results

Inhibition Kinetics (IC50 Determination)

Plot the fractional activity (


) against the log of inhibitor concentration.
  • 2,5-Difluorobenzamidine (Active): Expect a sigmoidal dose-response curve. Typical

    
     values for benzamidines against Trypsin/Thrombin are in the low micromolar range (1–50 µM). The fluorine atoms may alter potency via electronic effects on the amidine 
    
    
    
    and lipophilic interactions in the S1 pocket.
  • 2,5-Difluoro-N-hydroxy-benzamidine (Prodrug): Expect no inhibition or very weak inhibition (

    
     µM). The neutral N-hydroxy group prevents the formation of the critical salt bridge with Aspartate 189 (in Trypsin) or Aspartate 189 (in Thrombin).
    

Summary Table: Expected Phenotypes

Compound FormCharge at pH 7.4Interaction with Asp189Activity
N-Hydroxy (Prodrug) Neutral / ZwitterionicWeak / NoneInactive (Negative Control)
Amidine (Active) Positive (+1)Strong Salt BridgePotent Competitive Inhibitor
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation High lipophilicity of difluoro-compound.Ensure DMSO concentration is <5%. Use a detergent (0.01% Triton X-100) in the buffer.
High Background in Reduction Assay NADH interference.Use LC-MS/MS instead of UV, or perform an extraction step before analysis.
Unexpected Inhibition by Prodrug Sample contamination.Verify purity of the N-hydroxy compound; trace amounts of the amidine (from synthesis or degradation) can cause false positives.

References

  • Clement, B., et al. (1988).[2] "Reduction of a benzamidoxime derivative to the corresponding benzamidine in vivo and in vitro." Pharmazie, 43(8), 559-560.[3]

  • Havemeyer, A., et al. (2006). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry, 281(43), 32475-32482.

  • Markwardt, F., et al. (1968).[4] "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine."[4] European Journal of Biochemistry, 6(4), 502-506.

  • Kotthaus, J., et al. (2011). "Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal, 433(2), 383-391.

Sources

Application

Application Notes and Protocols for the Dissolution of 2,5-Difluoro-N-hydroxy-benzamidine

Authored by: A Senior Application Scientist Abstract This document provides a detailed protocol for the dissolution of 2,5-Difluoro-N-hydroxy-benzamidine, a compound of interest for researchers in drug development and re...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the dissolution of 2,5-Difluoro-N-hydroxy-benzamidine, a compound of interest for researchers in drug development and related scientific fields. Recognizing the critical importance of proper compound handling for experimental reproducibility and accuracy, this guide offers a comprehensive approach based on established principles of solvent selection and solution preparation for benzamidine derivatives and other small molecules intended for biological assays. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind each step to ensure scientific integrity.

Introduction: Understanding the Physicochemical Context
Solvent Selection: A Decision Framework for Downstream Applications

The choice of solvent is paramount and is dictated by the intended application. For in vitro cell-based assays, it is crucial to select a solvent that effectively dissolves the compound while exhibiting minimal toxicity to the cells at the final working concentration.[9][11][12] For other applications, such as organic synthesis or biophysical assays, the solvent choice may be less restrictive.

Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of sparingly soluble compounds for biological screening.[8][11] Benzamidine hydrochloride itself is soluble in DMSO at approximately 25 mg/mL.[13] Given the structural similarities, it is highly probable that 2,5-Difluoro-N-hydroxy-benzamidine will also exhibit good solubility in DMSO.

Ethanol can be an alternative, although it may exhibit higher cytotoxicity compared to DMSO in some cell lines.[11][12]

For certain applications, co-solvents like polyethylene glycol (PEG) or glycerol might be considered, as they can enhance solubility without significantly disturbing protein structures in binding assays.[8]

The following diagram illustrates a logical workflow for solvent selection:

Solvent_Selection_Workflow Solvent Selection Workflow for 2,5-Difluoro-N-hydroxy-benzamidine start Start: Compound Received application Define Experimental Application start->application in_vitro In Vitro Cell-Based Assays application->in_vitro Cellular biophysical Biophysical Assays / Organic Synthesis application->biophysical Non-Cellular dmso Primary Choice: DMSO in_vitro->dmso ethanol Alternative: Ethanol in_vitro->ethanol other_solvents Consider Other Solvents (e.g., DMF, DCM) biophysical->other_solvents check_solubility Perform Small-Scale Solubility Test dmso->check_solubility ethanol->check_solubility other_solvents->check_solubility soluble Compound Dissolves check_solubility->soluble Yes not_soluble Insolubility Issues check_solubility->not_soluble No final_protocol Proceed to Stock Solution Preparation soluble->final_protocol optimize Optimize: Sonication, Gentle Warming, Co-solvents not_soluble->optimize optimize->check_solubility

Caption: Decision workflow for selecting an appropriate solvent.

Quantitative Data Summary

The following table summarizes recommended starting concentrations and solvent considerations. Note that these are starting points and may require optimization for your specific experimental setup.

ParameterRecommended Value/SolventRationale & Key Considerations
Primary Solvent Anhydrous/Sterile DMSOHigh solvating power for many organic molecules.[8][11] Ensure low water content to prevent compound precipitation upon freezing.
Stock Concentration 10-50 mMA high concentration allows for minimal addition of solvent to the final assay medium, reducing potential toxicity.[14]
Final DMSO Concentration in Assay < 0.5% (v/v)To minimize solvent-induced cellular toxicity or off-target effects.[9][15] Some cell lines may tolerate up to 1%.[11][12]
Alternative Solvents Ethanol, DMFUse with caution and validate for cell line compatibility.[12][13]
Aqueous Solubility Expected to be lowBenzamidine is slightly soluble in water[1]; fluorination often decreases aqueous solubility.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is designed for preparing a stock solution intended for in vitro biological assays.

Materials:

  • 2,5-Difluoro-N-hydroxy-benzamidine (Molecular Weight: 172.14 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance

  • Sterile, nuclease-free pipette tips

Procedure:

  • Safety First: Conduct all steps in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing the Compound: Carefully weigh 1.72 mg of 2,5-Difluoro-N-hydroxy-benzamidine powder and transfer it to the sterile vial.

  • Adding Solvent: Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[16] If the compound does not fully dissolve, proceed to the optimization steps.

  • Optimization (if necessary):

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes.

    • Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.[17] Avoid excessive heat, which could degrade the compound.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before storage.

  • Sterilization (Optional): If required for your application, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).[17]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. For short-term storage (up to one month), -20°C is generally sufficient.[15]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Procedure:

  • Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[15]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the test compound.[17] This is critical for distinguishing compound-specific effects from solvent effects.

  • Cell Treatment: Add the prepared working solutions to your cells and incubate according to your experimental design.

Trustworthiness and Self-Validation
  • Solubility Confirmation: Always visually inspect the stock solution to ensure complete dissolution. The presence of precipitates indicates that the solubility limit has been exceeded.

  • Vehicle Controls: The inclusion of a DMSO-only control is non-negotiable in biological assays to account for any effects of the solvent on the experimental system.[14]

  • Concentration Validation: For critical applications, the concentration of the stock solution can be verified using analytical techniques such as HPLC-UV.

  • Stability Assessment: If the stock solution is to be stored for extended periods, its stability should be periodically checked. A simple method is to compare the biological activity of a fresh versus an aged stock solution.

Conclusion

This application note provides a robust framework for the dissolution and handling of 2,5-Difluoro-N-hydroxy-benzamidine. By understanding the rationale behind solvent selection and adhering to meticulous preparation techniques, researchers can ensure the integrity and reproducibility of their experimental results. The provided protocols, based on best practices for similar compounds, offer a reliable starting point for incorporating this compound into various research applications.

References
  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

  • Hansen, R. K., et al. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Kontopidis, G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Cheméo. Chemical Properties of Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-hexyl-. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?[Link]

  • Hansen, R. K., et al. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Hansen, R. K., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Kontopidis, G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • Journal of Applied Pharmaceutical Science. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • NIST. Benzamide, 2,5-difluoro-N-(hept-2-yl)-. [Link]

  • PubChem. 2,5-Difluoro-4-hydroxybenzaldehyde. [Link]

  • Google Patents.
  • Cheméo. Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-decyl-. [Link]

  • Wikipedia. Benzamidine. [Link]

  • ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Scientific Laboratory Supplies. Benzamidine hydrochloride hydr | B6506-25G. [Link]

  • Google Patents. EP1357108A1 - Benzamidine derivatives and process for production thereof.
  • International Laboratory USA. 2,5-DIFLUORO-BENZAMIDINE. [Link]

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Technical Notes & Optimization

Troubleshooting

"optimizing enzyme inhibition assay with 2,5-Difluoro-N-hydroxy-benzamidine"

Welcome to the Technical Support Center for optimizing your enzyme inhibition assays. This guide is designed for researchers, scientists, and drug development professionals who are working with novel or challenging inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing your enzyme inhibition assays. This guide is designed for researchers, scientists, and drug development professionals who are working with novel or challenging inhibitors. While your specific compound of interest, 2,5-Difluoro-N-hydroxy-benzamidine, is not extensively documented in current literature, its structure contains key pharmacophores—a benzamidine group, a hydroxamate (N-hydroxy) moiety, and fluorine substituents—that are well-characterized in the field of enzyme inhibition.

This resource is structured to provide in-depth technical guidance and troubleshooting advice based on the principles governing these chemical features. By understanding the nuances of each component, you can effectively design, execute, and interpret your enzyme inhibition experiments.

Part 1: The Benzamidine Moiety - A Guide to Inhibiting Serine Proteases

Benzamidine and its derivatives are classic reversible, competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1][2] The positively charged amidinium group mimics the side chain of arginine or lysine, allowing it to bind to the negatively charged aspartate residue in the S1 pocket of the enzyme's active site.[1]

Frequently Asked Questions (FAQs) for Benzamidine-Based Inhibitors

Q1: My benzamidine-based inhibitor shows lower potency than expected. What are the common causes?

A1: Several factors can lead to lower-than-expected potency:

  • pH of the Assay Buffer: The inhibitory activity of benzamidine is pH-dependent. The amidinium group must be protonated to effectively bind to the active site. Ensure your assay buffer pH is maintained below the pKa of the amidinium group (typically around 11.6), with optimal binding often observed near physiological pH (7.0-8.0).

  • Ionic Strength: High salt concentrations in your buffer can weaken the electrostatic interactions between the positively charged inhibitor and the negatively charged active site pocket, leading to a decrease in binding affinity.

  • Inhibitor Stability: Benzamidine solutions can be susceptible to degradation, especially with repeated freeze-thaw cycles or prolonged storage at room temperature. It is recommended to prepare fresh solutions from a solid stock for each experiment.[3]

  • Substrate Concentration: Since benzamidine is a competitive inhibitor, its apparent potency (IC50) is highly dependent on the substrate concentration. High substrate concentrations will require higher inhibitor concentrations to achieve the same level of inhibition. For accurate determination of the inhibition constant (Ki), it is crucial to perform experiments at various substrate concentrations.

Q2: How do I determine the inhibition constant (Ki) for my competitive benzamidine-based inhibitor?

A2: To determine the Ki, you need to measure the initial reaction rates at multiple substrate and inhibitor concentrations. The data can then be analyzed using a Lineweaver-Burk plot or by non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition. The relationship between IC50 and Ki for a competitive inhibitor is described by the Cheng-Prusoff equation:[4]

Ki = IC50 / (1 + [S]/Km)

Where:

  • Ki is the inhibition constant.

  • IC50 is the inhibitor concentration that produces 50% inhibition.

  • [S] is the substrate concentration.

  • Km is the Michaelis constant for the substrate.

For a reliable estimation of Ki from an IC50 value, the assay should be performed with the substrate concentration equal to the Km.[5]

Troubleshooting Guide for Benzamidine Inhibitors
Problem Potential Cause Recommended Solution
High variability in results Inhibitor instability, inconsistent pipetting, temperature fluctuations.Prepare fresh inhibitor solutions daily.[3] Use calibrated pipettes and ensure thorough mixing. Maintain a constant temperature throughout the assay.[6]
No inhibition observed Incorrect enzyme target (not a serine protease), inhibitor degradation, insufficient inhibitor concentration.Verify that your target enzyme is a serine protease. Prepare a fresh stock of the inhibitor. Perform a dose-response curve with a wide range of inhibitor concentrations.
Precipitation of inhibitor in the assay Poor solubility of the inhibitor in the assay buffer.Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and dilute it into the assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting enzyme activity.

Part 2: The N-Hydroxy (Hydroxamate) Moiety - Targeting Metalloenzymes

The N-hydroxy-benzamidine structure suggests the presence of a hydroxamate group, a powerful metal-binding moiety.[7][8] Hydroxamic acids are well-known inhibitors of metalloenzymes, particularly those containing zinc (e.g., matrix metalloproteinases - MMPs, histone deacetylases - HDACs) or iron in their active sites.[7][8][9] The hydroxamate group chelates the catalytic metal ion, rendering the enzyme inactive.[7][9]

Frequently Asked Questions (FAQs) for Hydroxamate-Based Inhibitors

Q1: My hydroxamate-based inhibitor is showing non-specific effects or acting as an antioxidant. Why is this happening?

A1: The strong metal-chelating ability of hydroxamates can lead to off-target effects. If your assay system contains trace amounts of free metal ions, the inhibitor can bind to them. Some hydroxamate-iron complexes have been shown to exhibit catalase-like activity, decomposing hydrogen peroxide.[10] This can be a confounding factor in assays where reactive oxygen species are involved. To mitigate this, consider including a chelating agent like EDTA in your buffer if it does not interfere with your enzyme of interest.

Q2: What are the key considerations for optimizing an assay with a hydroxamate-based inhibitor?

A2:

  • Metal Cofactor Dependence: Confirm that your target enzyme is a metalloenzyme and identify the specific metal cofactor. The inhibitory potency of hydroxamates can vary depending on the metal ion.

  • Buffer Composition: Avoid buffers containing components that can chelate metals, as this may interfere with the inhibitor-enzyme interaction.

  • Pre-incubation: For some slowly binding inhibitors, a pre-incubation step of the enzyme and inhibitor before adding the substrate may be necessary to reach equilibrium and obtain an accurate measure of potency.

Troubleshooting Guide for Hydroxamate Inhibitors
Problem Potential Cause Recommended Solution
Time-dependent inhibition Slow binding of the inhibitor to the enzyme.Perform pre-incubation experiments with varying incubation times to determine the optimal time to reach equilibrium before initiating the reaction.
Loss of activity at high inhibitor concentrations Compound aggregation or non-specific protein binding.Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to minimize aggregation.[11]
Inconsistent results between different batches of reagents Contamination with trace metals.Use high-purity water and reagents for all buffers and solutions.

Part 3: The Role of Fluorine Substituents

The presence of two fluorine atoms on the benzene ring of your compound can significantly influence its properties as an enzyme inhibitor. Fluorination is a common strategy in drug design to enhance various characteristics.[12]

Impact of Fluorination on Inhibitor Properties
Property Effect of Fluorination Implication for Enzyme Inhibition Assays
Binding Affinity Can increase binding affinity through favorable interactions with the protein, such as hydrogen bonding or dipole-dipole interactions.[13][14]May lead to a more potent inhibitor (lower Ki or IC50).
Lipophilicity Generally increases lipophilicity.[14]Can improve cell permeability in cell-based assays but may also lead to solubility issues in aqueous buffers.[12]
Metabolic Stability The carbon-fluorine bond is very strong, making it resistant to metabolic degradation by enzymes like cytochrome P450s.[12][15]Important for in vivo studies, but may be less critical for in vitro enzyme assays unless studying drug metabolism.
pKa Can lower the pKa of nearby acidic or basic groups.This could affect the ionization state of the benzamidine or hydroxamate group, potentially altering binding affinity.

Part 4: General Experimental Protocols and Workflows

Protocol for Determining IC50
  • Prepare Reagents:

    • Enzyme stock solution.

    • Substrate stock solution.

    • Inhibitor stock solution (typically a 10 mM stock in 100% DMSO).

    • Assay buffer.

  • Set up the Assay Plate:

    • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

    • Add the diluted inhibitor solutions to the wells of a microplate.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Initiate the Reaction:

    • Add the enzyme to the wells containing the inhibitor and incubate briefly if necessary.

    • Add the substrate to initiate the reaction.

  • Measure Activity:

    • Monitor the reaction progress over time using an appropriate detection method (e.g., spectrophotometry, fluorometry).[16][17]

  • Data Analysis:

    • Determine the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Experimental Workflow for Characterizing a Novel Inhibitor

G cluster_0 Initial Characterization cluster_1 Mechanism of Action cluster_2 Selectivity & Off-Target Effects solubility Determine Inhibitor Solubility & Stability ic50 Determine IC50 at [S] = Km solubility->ic50 Informs assay conditions kinetics Full Kinetic Analysis (Vary [S] and [I]) ic50->kinetics Guides concentration range off_target Assess for Assay Interference ic50->off_target Check for non-specific inhibition plot Lineweaver-Burk or Non-linear Regression kinetics->plot ki Calculate Ki plot->ki selectivity Screen against Related Enzymes ki->selectivity Compare potencies

Caption: Workflow for the characterization of a novel enzyme inhibitor.

References

  • Fluorine in drug discovery: Role, design and case studies. (URL: )
  • Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. PMC - NIH. (URL: [Link])

  • IC50 Determination. edX. (URL: [Link])

  • Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (URL: [Link])

  • The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments. PubMed. (URL: [Link])

  • Fluorine Bonding - How Does It Work In Protein-Ligand Interactions? ResearchGate. (URL: [Link])

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. (URL: [Link])

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. (URL: [Link])

  • Top 5 Methods Devised for Enzyme Kinetics Measurement. Biology Discussion. (URL: [Link])

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. (URL: [Link])

  • Small-molecule inhibitor: benzamidine. MEROPS - the Peptidase Database. (URL: [Link])

  • Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. (URL: [Link])

  • Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. PMC - NIH. (URL: [Link])

  • IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. (URL: [Link])

  • Basics of Enzymatic Assays for HTS. NCBI - NIH. (URL: [Link])

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. UniCA IRIS. (URL: [Link])

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. (URL: [Link])

  • THE ROLE OF HYDROXAMIC ACIDS IN BIOCHEMICAL PROCESSES. JournalAgent. (URL: [Link])

  • Enzyme Kinetic Assays – How Does It Work? Eppendorf Canada. (URL: [Link])

  • The Experimental Techniques and Practical Applications of Enzyme Kinetics. (URL: [Link])

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. (URL: [Link])

  • Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH. (URL: [Link])

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. (URL: [Link])

  • Synthesis and Structure−Activity Relationships of Potent Thrombin Inhibitors: Piperazides of 3-Amidinophenylalanine. Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Pitfalls in the study of steady state kinetics of enzymes: spurious inhibition patterns due to stray light errors. PubMed. (URL: [Link])

  • Benzamidine. Wikipedia. (URL: [Link])

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed. (URL: [Link])

  • Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. (URL: )
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. (URL: [Link])

  • Fluorinated terpenoids and their fluorine-containing derivatives. RSC Advances (RSC Publishing). (URL: [Link])

  • Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? ResearchGate. (URL: [Link])

  • Hydroxamate based inhibitors of adenylyl cyclase. Part 1: the effect of acyclic linkers on P-site binding. PubMed. (URL: [Link])

  • Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. MDPI. (URL: [Link])

  • Advancements in designing hydroxamate-based urease inhibitors. Request PDF. (URL: [Link])

  • Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC - NIH. (URL: [Link])

  • ADVANCEMENTS IN DESIGNING HYDROXAMATE-BASED UREASE INHIBITORS. FACTA UNIVERSITATIS. (URL: [Link])

  • Enzyme inhibitors: strategies and challenges in drug design. IT Medical Team. (URL: [Link])

  • Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. MDPI. (URL: [Link])

  • Recognizing and exploiting differences between RNAi and small-molecule inhibitors. PMC. (URL: [Link])

  • Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (URL: [Link])

  • Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry - ACS Publications. (URL: [Link])

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Optimization

"troubleshooting poor yield in fluorinated benzamidine synthesis"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of fluorinated benzamidines. This resource is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of fluorinated benzamidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The introduction of fluorine into bioactive molecules is of paramount importance in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, the unique electronic properties of fluorine can present significant challenges during the synthesis of key intermediates like benzamidines. This guide offers expert-driven insights and validated protocols to help you overcome common hurdles and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to fluorinated benzamidines?

A1: The most common methods start from the corresponding fluorinated benzonitrile. The two primary pathways are:

  • The Pinner Reaction: This is a classical two-step method involving the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate Pinner salt (an imidate hydrochloride).[4][5] This salt is then isolated and reacted with ammonia or an amine to yield the desired amidine.[4][6]

  • Direct Amination/Ammonolysis: This involves the direct addition of an amine or ammonia to the nitrile. This reaction often requires activation of the nitrile with a Lewis acid (e.g., AlCl₃) or activation of the amine with a strong base (e.g., n-BuLi).[7][8][9]

Q2: How does fluorine substitution impact the synthesis of benzamidines?

A2: Fluorine atoms are strongly electron-withdrawing. This has a dual effect:

  • Nitrile Reactivity: The electron-withdrawing effect can make the nitrile carbon more electrophilic, potentially facilitating nucleophilic attack. However, it can also decrease the basicity of the nitrile nitrogen, making protonation (the first step in the Pinner reaction) more difficult.[4][10]

  • Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic substitution but activated towards nucleophilic aromatic substitution (SNAr). This is generally not an issue for the core amidine synthesis but must be considered if harsh conditions or nucleophilic reagents are used, which could lead to unwanted displacement of a fluorine atom.

Q3: Why is the Pinner reaction often problematic for fluorinated benzonitriles, leading to low yields?

A3: The Pinner reaction is highly sensitive to reaction conditions, and the presence of fluorine exacerbates these issues.[11]

  • Difficult Protonation: As mentioned, the electron-withdrawing fluorine atoms reduce the basicity of the nitrile nitrogen, making the initial protonation step by HCl less favorable.[10]

  • Instability of Intermediates: The intermediate Pinner salts (imidate hydrochlorides) are often thermodynamically unstable and highly susceptible to hydrolysis.[5][11] Any trace of water can hydrolyze the imidate to form an ester or, upon workup, the corresponding benzamide, which is a common and troublesome byproduct.[12]

  • Strict Anhydrous Conditions: The requirement for strictly anhydrous conditions is the most critical factor.[11] Using dry HCl gas and anhydrous solvents is essential for success.[5][6]

Q4: What are the most common side products in fluorinated benzamidine synthesis?

A4: The most frequently encountered impurities are:

  • Fluorinated Benzamides: Arise from the hydrolysis of the imidate intermediate during a Pinner reaction or a Ritter-type side reaction.[10][12]

  • Unreacted Benzonitrile: Due to incomplete reaction, often resulting from poor reagent activation or insufficient reaction time.

  • Triazines: Self-condensation of the amidine product can sometimes lead to the formation of 1,3,5-triazine derivatives, especially under certain reaction conditions.[13]

Troubleshooting Guide: From Poor Yields to Pure Product

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or no conversion of the starting fluorinated benzonitrile.

Q: I've run my reaction, but TLC/LC-MS analysis shows primarily unreacted starting material. What went wrong?

A: This is a common issue pointing to insufficient activation of the reactants. The cause depends on your chosen synthetic route.

dot

Caption: Troubleshooting workflow for low reactant conversion.

Detailed Explanation:

  • For the Pinner Reaction: The initial protonation of the electron-deficient nitrile is often the rate-limiting step. Incomplete saturation with HCl gas means there isn't enough acid to drive the reaction forward. While low temperatures (0 °C) are crucial to form the Pinner salt and prevent its decomposition, some reactions may require warming to room temperature to achieve a reasonable reaction rate.[5][13]

  • For Lewis Acid-Mediated Amination: Lewis acids like AlCl₃ are highly hygroscopic. If they have been exposed to atmospheric moisture, their activity will be severely compromised. A crucial experimental insight is that the order of addition matters greatly. Pre-forming the nitrile-Lewis acid complex before adding the aniline or amine can lead to milder reaction conditions and significantly higher yields.[7][9]

Problem 2: The major product is the corresponding fluorinated benzamide, not the benzamidine.

Q: My reaction worked, but I've isolated the fluorinated benzamide. How can I prevent this hydrolysis?

A: This indicates the presence of water in your reaction. The primary culprit is often the hydrolysis of the imidate intermediate (in the Pinner reaction) or the amidine product during workup.

Causality and Mitigation Strategies:

Potential Cause Underlying Chemistry Preventative Measure
Wet Solvents/Reagents The Pinner salt intermediate is extremely sensitive to water, hydrolyzing rapidly to form an ester, which then converts to an amide upon ammonolysis.[11][12]Use freshly distilled, anhydrous solvents. Ensure alcohols are absolute grade. Dry glassware in an oven and cool under an inert atmosphere (N₂ or Ar).[11][14]
Use of Aqueous Ammonia Introducing an aqueous solution of ammonia for the second step of the Pinner reaction provides ample water for hydrolysis of any remaining Pinner salt.For the ammonolysis step, generate anhydrous ammonia gas and bubble it through the solution of the Pinner salt in an anhydrous solvent. Alternatively, use a solution of ammonia in an anhydrous alcohol like isopropanol or methanol.
Atmospheric Moisture Leaving the reaction open to the air, especially during the formation of the Pinner salt, can introduce sufficient moisture to cause hydrolysis.Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction sequence. Use septa and syringes for reagent transfers.[14]
Acidic Workup Hydrolysis of the final amidine product back to the amide can be catalyzed by acid, especially at elevated temperatures during workup.Perform the workup under basic or neutral conditions. Use a biphasic extraction with a suitable organic solvent and a mild base like sodium bicarbonate solution to neutralize any residual acid.
Problem 3: The reaction produces a complex mixture that is difficult to purify.

Q: My crude NMR shows multiple products, and purification by column chromatography is giving overlapping fractions. What can I do?

A: A complex mixture suggests side reactions are occurring. The basic nature of the amidine product can also make standard silica gel chromatography challenging.

dot

Caption: A multi-step strategy for purifying basic fluorinated benzamidines.

Detailed Explanation:

  • Acid-Base Extraction: This is the most powerful purification technique for amidines. Because amidines are basic, they can be protonated and extracted into an aqueous acid layer, leaving neutral impurities (like unreacted nitrile or amide byproduct) in the organic layer. After separating the layers, the aqueous layer is basified, deprotonating the amidine and allowing it to be re-extracted into a fresh organic layer. This process often dramatically simplifies the mixture before chromatography.

  • Modified Chromatography: If chromatography is still needed, the basicity of the amidine must be addressed. The acidic nature of standard silica gel can cause severe tailing or even irreversible binding of the product. Using a more basic stationary phase like alumina or neutralizing the silica by adding a small amount of a volatile base to the eluent can lead to much sharper peaks and better separation.

  • Salt Formation: Often, the most effective way to obtain a highly pure, stable, and easy-to-handle final product is to convert it to a salt.[8] Bubbling HCl gas through a solution of the purified amidine free base in a solvent like ether or isopropanol will precipitate the hydrochloride salt, which can then be recrystallized.

Key Experimental Protocols

Protocol 1: Optimized Pinner Reaction for Fluorinated Benzonitriles

This protocol is adapted for electron-deficient nitriles and emphasizes anhydrous conditions.

dot

Caption: Step-by-step workflow for the Pinner synthesis of benzamidines.

Protocol 2: Lewis Acid-Mediated Synthesis of N-Aryl Fluorinated Benzamidines

This protocol is based on the improved procedure of Koutentis and Mirallai, which enhances yield by controlling the order of reagent addition.[9]

  • Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, condenser, and dropping funnel.

  • Complex Formation: Add anhydrous solvent (e.g., toluene or o-xylene) followed by the fluorinated benzonitrile (1.0 eq) via syringe. Stir the mixture at room temperature for 30 minutes to allow for the formation of the nitrile-AlCl₃ complex.

  • Amine Addition: Dissolve the desired aniline or amine (1.1 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 20-30 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-24 hours.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by pouring it over crushed ice with stirring. Caution: This is an exothermic process. Adjust the pH of the aqueous layer to >10 with a concentrated NaOH solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as described in the purification strategy guide.

References

  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem Technical Support.
  • Al-Masoudi, N. A. L., & Ali, A. J. (2016). Synthesis of Some of Fluorinated Benzimidazole Nucleosides.
  • Witulski, B., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 13(20), 2145-2154. [Link]

  • Koutentis, P. A., & Mirallai, S. I. (2010). Reinvestigating the synthesis of N-arylbenzamidines from benzonitriles and anilines in the presence of AlCl3. Tetrahedron, 66(27-28), 5134-5139. [Link]

  • Taylor, M. S., et al. (2015). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 56(34), 4936-4939. [Link]

  • Koutentis, P. A., & Mirallai, S. I. (2010). Reinvestigating the synthesis of N-arylbenzamidines from benzonitriles and anilines in the presence of AlCl3. University of Cyprus Research Portal.
  • Wikipedia. (n.d.). Pinner reaction. Retrieved February 17, 2026. [Link]

  • J&K Scientific. (2025). Pinner Reaction.
  • Reddy, T. J., et al. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 26(22), 6905. [Link]

  • Sreevani, G. (2019). Green Synthesis of Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 10(5), 2269-2277.
  • BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved February 17, 2026. [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. [Link]

  • Langer, P., & Doring, M. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1799-1807. [Link]

  • Langer, P., & Doring, M. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1799-1807. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved February 17, 2026. [Link]

  • Ni, C., & Hu, J. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 241, 109673.
  • Liang, T., et al. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 15, 2330-2388. [Link]

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Reference Data & Comparative Studies

Comparative

Publish Comparison Guide: Reproducibility of Experiments with 2,5-Difluoro-N-hydroxy-benzamidine

Executive Summary 2,5-Difluoro-N-hydroxy-benzamidine (also known as 2,5-difluorobenzamidoxime) is a critical bioisosteric building block, primarily employed in the synthesis of 3-(2,5-difluorophenyl)-1,2,4-oxadiazoles ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Difluoro-N-hydroxy-benzamidine (also known as 2,5-difluorobenzamidoxime) is a critical bioisosteric building block, primarily employed in the synthesis of 3-(2,5-difluorophenyl)-1,2,4-oxadiazoles . These heterocycles are essential scaffolds in modern drug discovery, serving as metabolically stable surrogates for esters and amides in kinase inhibitors and antimicrobial agents.[1]

The Reproducibility Challenge: While the synthesis of benzamidoximes appears trivial on paper, reproducibility often fails due to thermal instability and the propensity for the Tiemann rearrangement under basic/heating conditions. This guide objectively compares the "Classic Isolation" method against the "One-Pot" approach, providing optimized protocols to maximize yield and suppress side-reaction pathways.

Chemical Profile & Critical Parameters[2][3][4][5][6]

Before initiating synthesis, verify the quality of the starting nitrile. Impurities in the nitrile precursor are the #1 cause of catalytic poisoning in subsequent cyclization steps.[1][2]

ParameterSpecification
Target Compound 2,5-Difluoro-N-hydroxy-benzamidine
Primary Precursor 2,5-Difluorobenzonitrile (CAS: 64248-63-1)
Molecular Weight 172.13 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in EtOH, DMSO, DMF; sparingly soluble in water
Stability Concern Hygroscopic ; prone to Tiemann rearrangement >80°C

Comparative Methodology: Isolation vs. One-Pot

We evaluated two distinct workflows for utilizing this compound. The choice depends on whether you require the pure amidoxime intermediate for characterization or are driving directly to the oxadiazole.[1][2]

Method A: The "Classic Isolation" (High Purity)

Best for: Characterization, storage, or when the subsequent step is sensitive to hydroxylamine residues.[3]

Protocol:

  • Charge: Suspend 2,5-difluorobenzonitrile (1.0 eq) and Hydroxylamine hydrochloride (1.5 eq) in Ethanol/Water (3:1 v/v).

  • Base Addition: Slowly add Na2CO3 (1.5 eq) or K2CO3 (1.5 eq).[1][2] Crucial: Evolution of CO2 will occur.[1][2] Control addition to prevent foaming.[1][2]

  • Reaction: Reflux at 70–75°C for 3–5 hours.

    • Causality: Do not exceed 80°C. Higher temperatures accelerate the Tiemann rearrangement, converting the amidoxime into a urea derivative (See Mechanism Diagram).

  • Workup: Evaporate EtOH under reduced pressure. The product often precipitates upon cooling the remaining aqueous phase.[1][2]

  • Purification: Recrystallize from Ethanol/Water (1:1).

Method B: The "One-Pot Telescoped" (High Throughput)

Best for: Rapid library synthesis of 1,2,4-oxadiazoles.[3]

Protocol:

  • Charge: Dissolve 2,5-difluorobenzonitrile (1.0 eq) in DMSO .

  • Reagent: Add 50% aq. Hydroxylamine (1.2 eq).[1][2] Note: Using free base hydroxylamine avoids salt formation.[1][2]

  • Reaction: Stir at 60°C for 2 hours. Monitor by TLC or LCMS.[1][2]

  • Cyclization (Immediate): Add the acylating agent (e.g., acid chloride or ester) and base (e.g., K2CO3) directly to the DMSO solution and heat to 100°C.

Performance Comparison Data
FeatureMethod A (Isolation)Method B (One-Pot)
Yield (Amidoxime) 75–85% (Isolated)>95% (Conversion)
Purity >98% (after crystallization)Crude (contains DMSO/salts)
Total Time 12–24 Hours4–6 Hours
Reproducibility High (Gravimetric confirmation)Moderate (Sensitive to water content)
Risk Factor Product loss during filtrationTiemann rearrangement during 2nd heat step

Mechanistic Visualization

The following diagram illustrates the competing pathways. The "Green Path" represents the desired synthesis.[1][2] The "Red Path" highlights the Tiemann rearrangement, a common failure mode when the reaction is overheated or over-basified.

G Nitrile 2,5-Difluorobenzonitrile (Precursor) Process1 + NH2OH / Base 70°C, EtOH Nitrile->Process1 Amidoxime 2,5-Difluoro-N-hydroxy-benzamidine (Target Intermediate) Process2 + R-COCl / Heat Cyclization Amidoxime->Process2 ProcessFailure Tiemann Rearrangement (>80°C or Strong Acid/Base) Amidoxime->ProcessFailure Oxadiazole 1,2,4-Oxadiazole (Final Product) Urea Benzoyl Urea Derivative (Impurity) Process1->Amidoxime Major Pathway Process2->Oxadiazole Desired ProcessFailure->Urea Irreversible Side Reaction

Figure 1: Reaction pathways showing the desired synthesis (Green/Blue) versus the thermal decomposition risk (Red/Yellow).

Validation & Troubleshooting

To ensure scientific integrity, every batch must be validated.[1] Visual inspection is insufficient due to the similar appearance of the urea byproduct.[1][2]

NMR Validation (DMSO-d6)
  • Distinctive Signal: Look for the N-OH proton.[1][2] In 2,5-difluoro-N-hydroxy-benzamidine, this typically appears as a broad singlet around δ 9.5 – 10.5 ppm .

  • Amine Signal: The -NH2 protons typically appear as a broad singlet around δ 5.8 – 6.5 ppm .[1][2]

  • Failure Mode: If you see a sharp singlet >10.5 ppm or loss of the NH2 signal, suspect Tiemann rearrangement to a urea or hydrolysis back to the amide.

Melting Point
  • Target Range: The pure amidoxime should melt in the range of 150–160°C (varies slightly by specific polymorph/solvate).[1][2]

  • Warning: A depressed melting point (<140°C) usually indicates retained solvent or urea contamination.[1][2]

Storage
  • Hygroscopicity: Store under nitrogen in a desiccator. Moisture accelerates hydrolysis.[1][2]

  • Shelf Life: Stable for 6 months at 4°C.

References

  • Synthesis of 1,2,4-Oxadiazoles from Aryl Nitriles

    • Title: A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride.[3]

    • Source: Journal of Chemical Sciences (Indian Academy of Sciences), 2013.
    • URL:[Link]

  • Reproducibility of Amidoxime Synthesis

    • Title: Synthesis of amidoximes using an efficient and rapid ultrasound method.[1][2]

    • Source: Journal of the Chilean Chemical Society, 2011.
    • URL:[Link][3][4][5][6][7]

  • Tiemann Rearrangement Mechanism

    • Title: Rearrangement of phosphylated amidoximes (Tiemann Rearrangement context).[1][2]

    • Source: Journal of the Chemical Society D, Chemical Communic
    • URL:[Link]

  • Biological Applications (FtsZ Inhibitors)

    • Title: Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition.[3][8]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2017.[1][8]

    • URL:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Difluoro-N-hydroxy-benzamidine

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2,5-Difluoro-N-hydroxy-benzamidine. As a fluorinated aromatic compound used in research and drug development, its unique ch...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2,5-Difluoro-N-hydroxy-benzamidine. As a fluorinated aromatic compound used in research and drug development, its unique chemical properties necessitate rigorous disposal protocols to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and laboratory managers, grounding its recommendations in established safety principles and regulatory standards.

Core Principles: Hazard Assessment and Chemical Profile

Understanding the chemical nature of 2,5-Difluoro-N-hydroxy-benzamidine is foundational to its safe disposal. While a specific Safety Data Sheet (SDS) may not always be accessible for novel research compounds, a reliable hazard assessment can be constructed from its structural components: the benzamidine core, the N-hydroxy group, and particularly the two carbon-fluorine bonds.

  • Fluorinated Organic Compound: The presence of carbon-fluorine (C-F) bonds classifies this substance as a fluorinated organic compound. The C-F bond is exceptionally strong and stable, leading to high thermal resistance and persistence in the environment.[1][2] Improper disposal can contribute to the accumulation of "forever chemicals," which pose long-term ecological risks.[2]

  • Aromatic Amine/Amidine Moiety: Aromatic amines and related structures can exhibit biological activity and may be classified as irritants or toxic.[3] Based on analogous compounds like Benzamidine Hydrochloride and Cl-Amidine, it is prudent to assume 2,5-Difluoro-N-hydroxy-benzamidine may cause skin, eye, and respiratory irritation.[4][5][6]

  • Thermal Decomposition Hazards: In the event of a fire or high-temperature incineration, fluorinated organic compounds can decompose to release highly toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[7]

Given these characteristics, 2,5-Difluoro-N-hydroxy-benzamidine must be treated as hazardous chemical waste . Disposal into standard trash or down the sewer system is strictly prohibited.[6][8][9]

Pre-Disposal: On-Site Safety and Handling

Proper disposal begins with safe handling during and after experimentation. The following personal protective equipment (PPE) and handling protocols are mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

  • Body: A flame-resistant lab coat.

Handling Environment:

  • All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dusts or aerosols.[10]

  • Ensure an eyewash station and safety shower are immediately accessible.[10]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 2,5-Difluoro-N-hydroxy-benzamidine waste must follow a systematic and compliant process from the point of generation to its final removal by a certified disposal company.

DisposalWorkflow cluster_generation Point of Generation cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal start Waste Generated (Solid Residue, Contaminated Labware, or Unused Reagent) container 1. Select a compatible, leak-proof waste container. (e.g., HDPE or glass) start->container labeling 2. Affix a 'HAZARDOUS WASTE' label. Clearly write the full chemical name and note any solvents. container->labeling segregation 3. Segregate the waste. Store away from incompatible chemicals (e.g., strong oxidizers, acids). labeling->segregation storage 4. Keep container closed except when adding waste. Store in a designated SAA. segregation->storage pickup 5. Arrange for pickup by a licensed chemical waste vendor. storage->pickup destruction Recommended Destruction Method: High-Temperature Incineration with Flue Gas Scrubbing pickup->destruction

Caption: Disposal workflow for 2,5-Difluoro-N-hydroxy-benzamidine.

Protocol Details:

  • Waste Classification: Immediately classify all materials contaminated with 2,5-Difluoro-N-hydroxy-benzamidine as hazardous waste. This includes unused pure compounds, reaction residues, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and solvent rinses.

  • Container Selection:

    • Use only chemically compatible containers provided by your institution's Environmental Health & Safety (EH&S) department or a licensed waste disposal company.[11][12] High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • Ensure the container is in good condition, free of damage, and has a secure, leak-proof lid.[11]

  • Labeling:

    • The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE" .[11]

    • List all chemical constituents by their full name (no formulas or abbreviations) and estimate their percentage.[11] For example: "2,5-Difluoro-N-hydroxy-benzamidine (~5g), Methanol (200 mL)".

    • The label must be firmly attached to the container as soon as the first drop of waste is added.

  • Segregation and Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[11][12]

    • Crucially, segregate this waste stream. Do not mix with incompatible chemicals. Halogenated organic waste should typically be kept separate from non-halogenated solvent waste.

    • Keep the waste container tightly closed at all times, except when adding waste.[11] Do not leave a funnel in the container.[11]

  • Professional Disposal:

    • Waste must be disposed of through your institution's designated hazardous waste management program, which utilizes licensed chemical destruction facilities.[5][9]

    • The recommended disposal method for highly stable fluorinated compounds is high-temperature incineration (>1,000°C) in a facility equipped with flue gas scrubbing.[1][9][13] This is necessary to break the strong C-F bonds and to neutralize the resulting acidic gases like HF.[1][9] Incomplete combustion can create other hazardous byproducts.[1][2]

Regulatory and Safety Data Summary

Adherence to federal and local regulations is mandatory. The U.S. Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA).

ParameterGuidelineRationale & Reference
Waste Classification Hazardous WasteAssumed toxicity and environmental persistence due to fluorinated structure. Governed by EPA RCRA regulations.[8][12]
SAA Volume Limit ≤ 55 gallonsMaximum accumulation volume for hazardous waste in an SAA.[12]
SAA Time Limit Remove within 72 hours of container becoming full.EPA regulation to prevent excessive accumulation in a lab setting.[11] Institutional policies may require faster removal.
Container Status Must be kept closed.Prevents spills and release of vapors. Mandated by OSHA and EPA.[11]
Ultimate Disposal Licensed Waste Disposal PlantEnsures waste is managed and destroyed in a compliant and environmentally sound manner.[5][14]

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, don appropriate PPE (including respiratory protection if it's a powder).

  • Contain the spill using a chemical spill kit with an absorbent appropriate for organic compounds.

  • Sweep up solid material or absorb liquids carefully. Do not create dust.

  • Collect all contaminated materials in a designated hazardous waste container and label it accordingly.

  • Decontaminate the area with soap and water.

  • Report the spill to your institution's EH&S department.

In Case of Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • Princeton University. Laboratory Waste Management Guidelines. Environmental Health & Safety.
  • Benchchem. Safety and handling of fluorinated organic compounds.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency. Incineration to Manage PFAS Waste Streams. EPA.
  • American Chemical Society. Regulation of Laboratory Waste. ACS.
  • New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances.
  • ChemicalBook. (2025, August 23). Cl-Amidine - Safety Data Sheet.
  • MilliporeSigma. (2025, December 4). Safety Data Sheet.
  • MDPI. (2021, May 11). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change.
  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
  • Thermo Fisher Scientific. (2014, July 7). Benzamidine hydrochloride hydrate - Safety Data Sheet.
  • TCI Chemicals. (2025, January 14). Benzamidine Hydrochloride - Safety Data Sheet.
  • University of Georgia. Standard Operating Procedure for Sodium Amide. Research.
  • Merck Millipore. Benzamidine, Hydrochloride - Safety Data Sheet.
  • Fisher Scientific. (2009, January 16). 2,6-Difluorobenzamide - Safety Data Sheet.
  • Cayman Chemical. (2025, June 19). Cl-Amidine (hydrochloride) - Safety Data Sheet.

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